An In-depth Technical Guide to the Structure of 1-Methylcyclohexane-1-carboxamide
An In-depth Technical Guide to the Structure of 1-Methylcyclohexane-1-carboxamide
This guide provides a comprehensive technical overview of 1-methylcyclohexane-1-carboxamide, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and potential applications, grounded in established chemical principles.
Introduction
1-Methylcyclohexane-1-carboxamide is a saturated cyclic amide with a molecular formula of C₈H₁₅NO. Its structure, featuring a tertiary carboxamide group attached to a cyclohexane ring, imparts specific chemical and physical properties that make it a target for synthetic chemists and a candidate for biological screening. This guide will detail a robust laboratory-scale synthesis, comprehensive analytical characterization, and a discussion of its known and potential applications.
Molecular Structure and Properties
The core of 1-methylcyclohexane-1-carboxamide is a cyclohexane ring, which typically exists in a chair conformation to minimize steric strain. A methyl group and a carboxamide group are attached to the same quaternary carbon atom (C1). This substitution pattern influences the molecule's polarity, solubility, and reactivity.
Table 1: Physicochemical Properties of 1-Methylcyclohexane-1-carboxamide
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | - |
| Molecular Weight | 141.21 g/mol | [1] |
| CAS Number | 1123-24-6 | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents (predicted) | - |
Synthesis of 1-Methylcyclohexane-1-carboxamide
The synthesis of 1-methylcyclohexane-1-carboxamide is most effectively achieved through the conversion of 1-methylcyclohexanecarboxylic acid. A common and reliable method involves the formation of an intermediate acyl chloride, followed by amidation.
Synthesis Workflow
Caption: Synthesis workflow for 1-methylcyclohexane-1-carboxamide.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol is a robust method for the synthesis of primary amides from carboxylic acids. The use of thionyl chloride provides a high-yield conversion to the reactive acyl chloride intermediate.[2][3][4][5]
Materials:
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1-Methylcyclohexanecarboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM)
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Aqueous ammonia (28-30%)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane. Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude 1-methylcyclohexane-1-carbonyl chloride as an oil.
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Amidation: In a separate flask, cool an excess of aqueous ammonia in an ice bath. Slowly and carefully add the crude acyl chloride to the cold ammonia solution with vigorous stirring. The amide will precipitate as a solid.
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Work-up and Isolation: Continue stirring the mixture for 30 minutes. Collect the solid product by vacuum filtration and wash it with cold water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.
Structural Characterization
Due to the absence of publicly available experimental spectra for 1-methylcyclohexane-1-carboxamide, this section provides predicted data based on its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show broad, overlapping multiplets for the cyclohexane ring protons between approximately 1.2 and 2.2 ppm. A sharp singlet corresponding to the methyl protons should appear around 1.1 ppm. The two amide protons (NH₂) are expected to appear as a broad singlet between 5.0 and 7.0 ppm, and its chemical shift can be concentration-dependent.
¹³C NMR (Predicted): The carbon NMR spectrum is predicted to show distinct signals for each of the eight carbon atoms.[6] The carbonyl carbon will be the most downfield signal, expected in the range of 175-180 ppm. The quaternary carbon attached to the methyl and carboxamide groups is predicted to appear around 40-50 ppm. The methyl carbon should be observed at approximately 25-30 ppm. The cyclohexane ring carbons are expected to resonate in the 20-40 ppm range.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorptions:
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N-H Stretching: Two medium to strong bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
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C-H Stretching: Sharp peaks just below 3000 cm⁻¹ due to the C-H stretching of the methyl and cyclohexane groups.
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C=O Stretching (Amide I band): A strong, sharp absorption band around 1650 cm⁻¹ characteristic of the carbonyl group in a primary amide.
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N-H Bending (Amide II band): A medium to strong band in the region of 1620-1590 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 141. The fragmentation pattern is likely to involve the loss of the amide group (-CONH₂) resulting in a fragment at m/z = 97, and the loss of the methyl group (-CH₃) leading to a fragment at m/z = 126.
Potential Applications
1-Methylcyclohexane-1-carboxamide has been identified as a sclerotiorin, a class of natural products with potential antifungal properties.[1] It has shown inhibitory effects against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea.[1] The proposed mechanism of action is the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[1] This makes it a lead compound for the development of new antifungal agents. Additionally, related carboxamide structures have been investigated for their potential as antibacterial and antitumor agents.[7]
Safety and Handling
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1-methylcyclohexane-1-carboxamide. The detailed synthetic protocol and predicted analytical data offer a solid foundation for researchers interested in this molecule. Its potential as an antifungal agent highlights the importance of further investigation into its biological activity and the development of related derivatives for potential therapeutic applications.
References
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ChemSynthesis. (2025, May 20). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]
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LibreTexts Chemistry. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]
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NIST. (n.d.). 1-Methylcyclohexylcarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylcyclohexane-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). N-ethyl-1-methylcyclohexane-1-carboxamide. Retrieved from [Link]
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PubChem. (n.d.). N-Methylcyclohexanecarboxamide. Retrieved from [Link]
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ResearchGate. (2016, April 6). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
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